molecular formula C10H8BrNO B2396672 5-Bromo-7-methoxyisoquinoline CAS No. 1824478-07-0

5-Bromo-7-methoxyisoquinoline

Cat. No. B2396672
CAS RN: 1824478-07-0
M. Wt: 238.084
InChI Key: FBXSAFYZRCURIQ-UHFFFAOYSA-N
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Description

5-Bromo-7-methoxyisoquinoline is a chemical compound that is widely used in scientific research. It is a derivative of isoquinoline, which is a heterocyclic aromatic compound. This compound has gained significant attention due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

Synthesis and Molecular Structure

  • Synthesis Techniques : 5-Bromo-7-methoxyisoquinoline has been synthesized through various methods, including Jackson's modification of the Pomeranz-Fritsch ring synthesis. This process led to the creation of compounds like 8-bromo-3-(8-bromo-7-methoxyisoquinolin-4-yl)-1,2,3,4- tetrahydro-7-methoxy-2-(4-methylphenylsulfonyl)isoquinoline (Armengol, Helliwell, & Joule, 2000).

  • Molecular Structure Analysis : The study of the crystal structure of compounds related to 5-Bromo-7-methoxyisoquinoline, such as secondary amine-BH3 complexes, has been conducted, providing insights into their molecular configuration (Armengol, Helliwell, & Joule, 2000).

Natural Sources and Derivatives

  • Isolation from Natural Sources : Derivatives of 5-Bromo-7-methoxyisoquinoline, like brominated tetrahydroisoquinolines, have been isolated from sources like the red alga Rhodomela confervoides. These compounds have been identified and characterized using various spectroscopic methods (Ma et al., 2007).

  • Semisynthetic Derivatives : Some derivatives of 5-Bromo-7-methoxyisoquinoline have been semisynthesized for potential use in various applications. For example, methyl (-)-3S-8-bromo-6-hydroxy-7-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a semisynthetic derivative obtained from natural sources (Ma et al., 2007).

Chemical Synthesis and Modification

  • Chemical Synthesis Pathways : Several studies have explored the chemical synthesis of compounds related to 5-Bromo-7-methoxyisoquinoline. These include methods like the intramolecular Ullmann reaction and subsequent modifications to create compounds with specific properties (Kametani, Fukumoto, & Fujihara, 1972).

  • Modifications for Specific Properties : Research has been conducted to modify 5-Bromo-7-methoxyisoquinoline derivatives to achieve certain chemical properties. For instance, employing the Skraup reaction has been used to prepare various hydroxyquinolines, demonstrating the versatility of this compound in chemical synthesis (Li, Kung, & Griffith, 2010).

Pharmaceutical Research

  • Role in Drug Discoveries : 5-Bromo-7-methoxyisoquinoline and its derivatives have been key intermediates in drug discovery processes. Improvements in the synthetic routes of these compounds, such as the introduction of telescoping processes, have enhanced their production efficiency, crucial for medicinal research (Nishimura & Saitoh, 2016).

  • Cytotoxic Evaluation : Some derivatives of 5-Bromo-7-methoxyisoquinoline have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. This highlights the potential therapeutic applications of these compounds in cancer treatment (Delgado et al., 2012).

properties

IUPAC Name

5-bromo-7-methoxyisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-8-4-7-6-12-3-2-9(7)10(11)5-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBXSAFYZRCURIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-7-methoxyisoquinoline

CAS RN

1824478-07-0
Record name 5-bromo-7-methoxyisoquinoline
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